

Application Notes and Protocols for Detecting ML162-yne Protein Binding

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Compound of Interest

Compound Name: ML162-yne

Cat. No.: B10857393

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Introduction

ML162 is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.^{[1][2][3][4]} To identify the protein targets of ML162 and understand its mechanism of action and potential off-target effects, chemical probes such as **ML162-yne** have been developed. **ML162-yne** is an analog of ML162 that incorporates a terminal alkyne group, enabling the use of click chemistry for the detection and identification of its binding proteins.^{[1][5]} This bioorthogonal handle allows for the attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging.

These application notes provide detailed protocols for two primary methods to detect **ML162-yne** protein binding: Affinity-Based Protein Profiling (AfBPP) for target pull-down and identification, and in-gel fluorescence scanning for visualizing proteome-wide reactivity.

Key Experimental Methods

Two principal methods are employed to investigate the protein binding profile of **ML162-yne**:

- Affinity-Based Protein Profiling (AfBPP):** This technique utilizes the alkyne handle on **ML162-yne** to attach a biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. The biotinylated proteins can then be enriched from complex cell lysates using streptavidin-coated beads, followed by identification and quantification using

mass spectrometry-based proteomics. This method is instrumental in identifying the primary targets and off-targets of the covalent probe.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **In-gel Fluorescence Scanning:** This method also employs click chemistry to attach a fluorescent dye with an azide group to the alkyne-tagged proteins that have been covalently modified by **ML162-yne**. The entire proteome is then separated by SDS-PAGE, and the gel is scanned for fluorescence to visualize all protein targets. This technique provides a rapid assessment of the probe's selectivity and reveals the extent of its interactions across the entire proteome.[\[1\]](#)[\[5\]](#)

Quantitative Data Summary

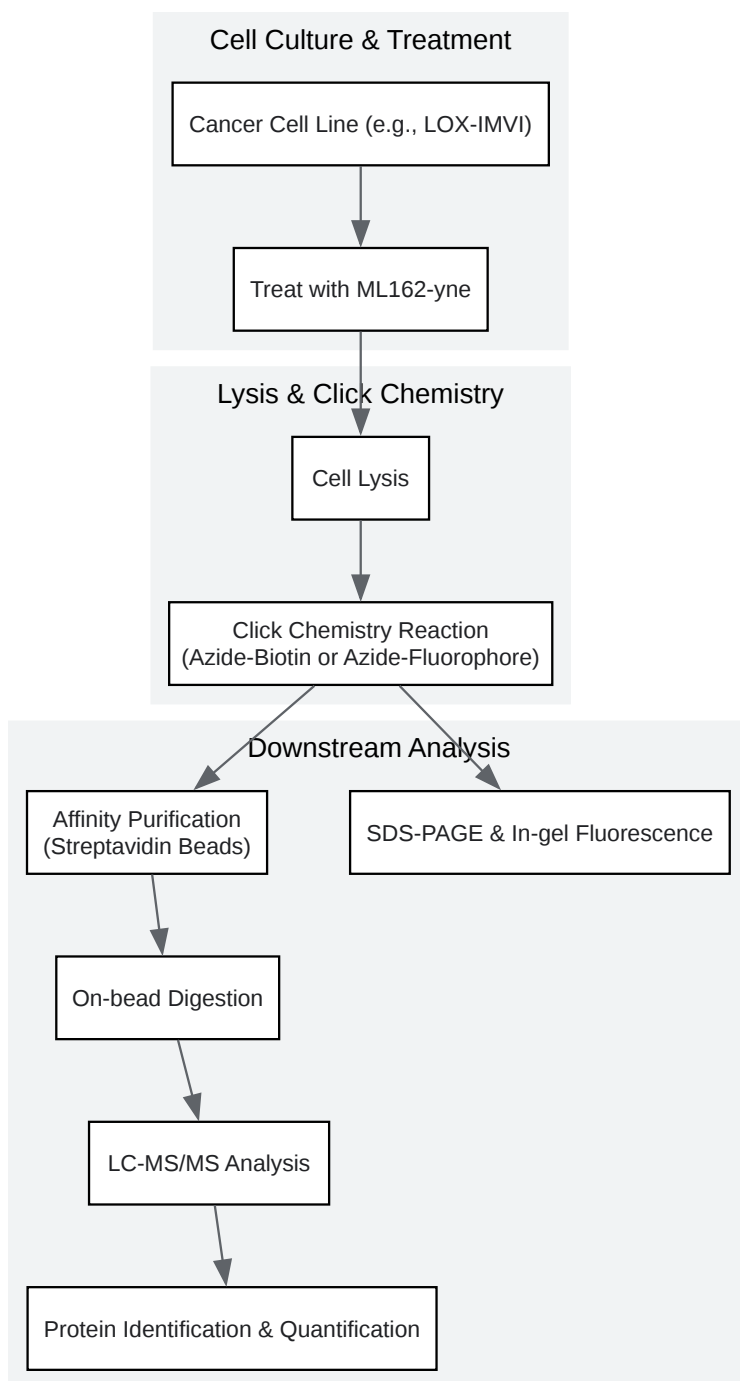
The following table summarizes the comparative reactivity and selectivity of **ML162-yne** with other GPX4-targeting probes.

Probe	Target Protein(s)	Proteome-wide Reactivity	Notes	Reference
ML162-yne	GPX4, Thioredoxin Reductase 1 (TXNRD1), other off-targets	High	Shares a chloroacetamide warhead with RSL3, leading to broad reactivity.	[4] [5]
RSL3-yne	GPX4, TXNRD1, numerous other proteins	Very High	Also a chloroacetamide-based probe with significant off-target binding.	[1] [5]
ML210-yne	GPX4	Low	Exhibits markedly lower proteome reactivity compared to ML162-yne and RSL3-yne.	[1] [5]

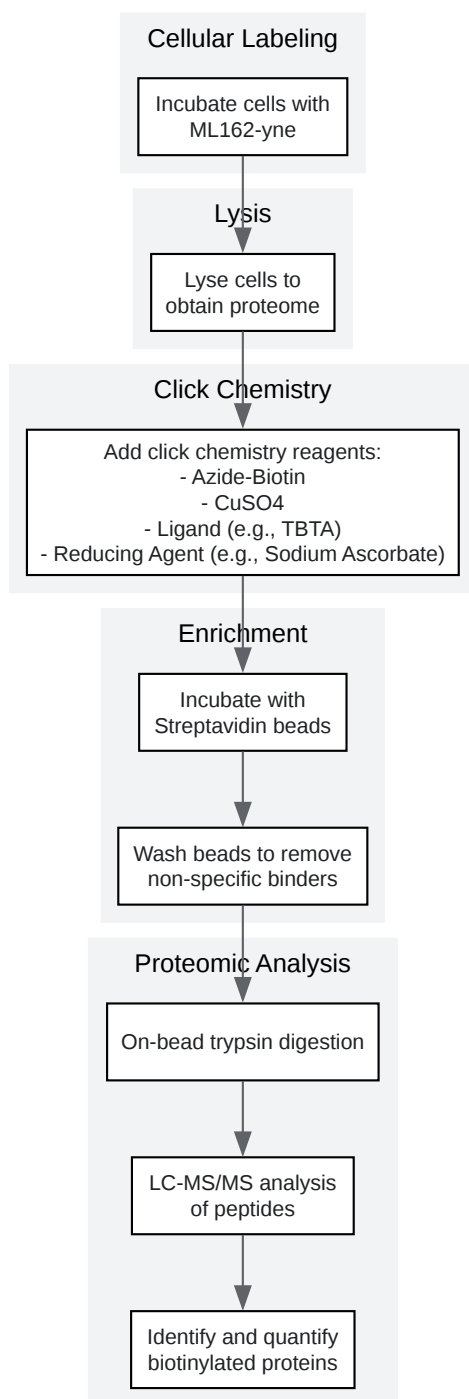
Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key experimental workflows for detecting **ML162-yne** protein binding.

Overall Workflow for ML162-yne Target Identification

[Click to download full resolution via product page](#)Caption: Overall workflow for identifying protein targets of **ML162-yne**.

Affinity-Based Protein Profiling (AfBPP) Workflow

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Caption: Detailed workflow for Affinity-Based Protein Profiling (AfBPP).

Experimental Protocols

Protocol 1: Affinity-Based Protein Profiling (AfBPP) of ML162-yne Targets

This protocol details the enrichment and identification of **ML162-yne**-bound proteins from cell culture.

Materials:

- **ML162-yne**
- Cell line of interest (e.g., LOX-IMVI melanoma cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- Azide-biotin conjugate (e.g., Biotin-PEG4-Azide)
- Click chemistry reagents:
 - Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
 - Copper(II) sulfate (CuSO_4)
 - Sodium ascorbate
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with 0.1% SDS, PBS)
- Ammonium bicarbonate

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Formic acid

Procedure:

- Cell Culture and Treatment:
 1. Culture cells to ~80% confluency.
 2. Treat cells with the desired concentration of **ML162-yne** (e.g., 10 μ M) for a specified time (e.g., 1-3 hours).^[1] Include a DMSO-treated control.
 3. Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation.
- Cell Lysis and Protein Quantification:
 1. Lyse cell pellets in lysis buffer on ice for 30 minutes.
 2. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 3. Determine the protein concentration of the supernatant using a BCA assay.
- Click Chemistry Reaction:
 1. To 1 mg of protein lysate, add the click chemistry reagents in the following order:
 - Azide-biotin (final concentration 100 μ M)
 - TCEP (final concentration 1 mM)
 - TBTA (final concentration 100 μ M)
 - CuSO₄ (final concentration 1 mM)

2. Vortex briefly and add freshly prepared sodium ascorbate (final concentration 1 mM) to initiate the reaction.
 3. Incubate at room temperature for 1 hour with gentle rotation.
- Enrichment of Biotinylated Proteins:
 1. Pre-wash streptavidin-agarose beads with lysis buffer.
 2. Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room temperature with rotation.
 3. Pellet the beads by centrifugation and discard the supernatant.
 4. Wash the beads sequentially with PBS containing 0.1% SDS and then with PBS to remove non-specifically bound proteins.
 - On-Bead Digestion for Mass Spectrometry:
 1. Resuspend the beads in ammonium bicarbonate buffer.
 2. Reduce the proteins with DTT at 56°C for 30 minutes.
 3. Alkylate with IAA in the dark at room temperature for 20 minutes.
 4. Add trypsin and incubate overnight at 37°C.
 5. Collect the supernatant containing the digested peptides.
 6. Acidify the peptides with formic acid before LC-MS/MS analysis.
 - LC-MS/MS Analysis:
 1. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 2. Identify and quantify the proteins using a suitable database search algorithm (e.g., MaxQuant, Proteome Discoverer).

Protocol 2: In-gel Fluorescence Scanning of ML162-yne Targets

This protocol allows for the visualization of proteins that covalently bind to **ML162-yne**.

Materials:

- **ML162-yne**
- Cell line and culture reagents
- Lysis buffer
- BCA protein assay kit
- Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)
- Click chemistry reagents (as in Protocol 1)
- SDS-PAGE gels and running buffer
- Fluorescence gel scanner

Procedure:

- Cell Treatment and Lysis:
 1. Follow steps 1 and 2 from Protocol 1 to obtain cell lysates from **ML162-yne**- and DMSO-treated cells.
- Click Chemistry Reaction:
 1. To 50-100 µg of protein lysate, add the click chemistry reagents as described in step 3 of Protocol 1, but substitute the azide-biotin with an azide-fluorophore (e.g., final concentration 50 µM).
 2. Incubate at room temperature for 1 hour in the dark.

- SDS-PAGE:
 1. Add 4x Laemmli sample buffer to the reaction mixture.
 2. Separate the proteins on an SDS-PAGE gel.
- In-gel Fluorescence Scanning:
 1. After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
- Coomassie Staining:
 1. After scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading.

Conclusion

The methods described provide a robust framework for the identification and characterization of protein targets of **ML162-yne**. The affinity-based protein profiling approach allows for in-depth identification of specific binding partners, while in-gel fluorescence scanning offers a rapid and effective way to assess the proteome-wide selectivity of the probe.[1][5] These techniques are crucial for validating the intended target, GPX4, and for uncovering potential off-targets, which is vital for the development of selective and effective therapeutics.[2] The comparison with other probes like RSL3-yne and ML210-yne highlights the differences in their reactivity profiles and can guide the selection of the most appropriate tool compound for a given biological question.[5]

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